molecular formula C14H12BrN5O3S B12187429 4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12187429
M. Wt: 410.25 g/mol
InChI Key: SVEAHPPTEMYNSN-UHFFFAOYSA-N
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Description

4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, a tetrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the methoxy group and the tetrazole ring. The final step involves the sulfonamide formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The tetrazole ring can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling partners. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex molecular architectures.

Scientific Research Applications

4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-methoxyphenyl]benzenesulfonamide
  • 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
  • 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Uniqueness

4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12BrN5O3S

Molecular Weight

410.25 g/mol

IUPAC Name

4-bromo-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H12BrN5O3S/c1-23-14-7-4-11(8-13(14)20-9-16-18-19-20)17-24(21,22)12-5-2-10(15)3-6-12/h2-9,17H,1H3

InChI Key

SVEAHPPTEMYNSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)N3C=NN=N3

Origin of Product

United States

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